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(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol

Cat. No.: B13264721
M. Wt: 216.07 g/mol
InChI Key: MKDZOLCWDXTLIF-QMMMGPOBSA-N
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Description

Overview of Chiral 1,2-Amino Alcohol Scaffolds

The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. These compounds exhibit a broad spectrum of biological activities, and their utility extends to their role as chiral catalysts and auxiliaries in asymmetric synthesis. The presence of both a basic amino group and an acidic hydroxyl group allows for diverse chemical modifications and interactions with biological targets.

Importance of Stereocontrol in the Synthesis of Chiral Beta-Amino Alcohols

The synthesis of chiral beta-amino alcohols with high enantiomeric purity is a significant challenge in organic chemistry. Since different enantiomers of a chiral molecule can exhibit vastly different, and sometimes opposing, biological effects, the ability to selectively synthesize one enantiomer over the other—a process known as stereocontrol—is crucial. The development of stereoselective synthetic methods, such as asymmetric hydrogenation, aminohydroxylation, and the use of chiral catalysts, has been instrumental in providing access to enantiomerically pure beta-amino alcohols.

Specific Focus: (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol within the Chiral Beta-Amino Alcohol Class

Within the diverse family of chiral beta-amino alcohols, this compound serves as a notable example of a synthetically valuable intermediate. Its structure combines the characteristic amino alcohol backbone with a brominated phenyl ring, offering multiple sites for further chemical transformations. The specific "(1R)" designation defines the absolute stereochemistry at the carbon atom bearing the hydroxyl group, making it a single, well-defined enantiomer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
IUPAC Name This compound
CAS Number 1364932-20-6
Appearance Not specified in available literature
Solubility Not specified in available literature

The synthesis of enantiomerically pure this compound can be approached through various strategies, including the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(3-bromophenyl)ethanone (B1614767), or through the chiral resolution of the racemic mixture of 2-amino-1-(3-bromophenyl)ethan-1-ol. One documented synthetic route to the racemic compound involves the reduction of 2-azido-1-(3-bromophenyl)ethanol, followed by treatment with triphenylphosphine (B44618) and water. chemicalbook.com

Table 2: Spectroscopic Data for 2-amino-1-(3-bromophenyl)ethan-1-ol (Racemic)

Type of SpectroscopyObserved Signals
¹H NMR (300 MHz, CDCl₃) δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H)

Note: This data is for the racemic mixture. The spectroscopic data for the pure (1R) enantiomer would be identical, but its chirality would be confirmed by techniques such as chiral chromatography or polarimetry. chemicalbook.com

The presence of the bromine atom on the phenyl ring makes this compound a versatile precursor for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of a wide range of substituents. This functional handle, combined with the inherent chirality and the amino and hydroxyl groups, positions this compound as a valuable building block in the synthesis of more complex chiral molecules with potential applications in drug discovery and materials science. Further research into the specific applications of this enantiomerically pure compound is warranted to fully elucidate its potential in asymmetric synthesis and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B13264721 (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(1R)-2-amino-1-(3-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1

InChI Key

MKDZOLCWDXTLIF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)O

Origin of Product

United States

Stereochemical Aspects and Chiral Recognition in 1r 2 Amino 1 3 Bromophenyl Ethan 1 Ol Systems

Enantiopurity and Enantiomeric Excess (ee) Determination Methodologies

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and for the characterization of chiral compounds. Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. scas.co.jp The choice of the chiral stationary phase is critical and depends on the specific properties of the analyte. For β-amino alcohols and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven effective. azypusa.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For instance, chiral HPLC analysis has been successfully used to determine the enantioselectivities of various β-amino alcohol products. acs.org

Method
Chiral HPLCacs.orgNMR with Chiral Solvating Agents (CSAs)frontiersin.orgNMR with Chiral Derivatizing Agents (CDAs)

Control of Absolute Configuration in Chiral Beta-Amino Alcohol Synthesis

The synthesis of enantiomerically pure β-amino alcohols is a significant objective in organic chemistry due to their prevalence in biologically active molecules and their use as chiral ligands and auxiliaries. westlake.edu.cnresearchgate.net Several strategies have been developed to control the absolute configuration at the newly formed stereocenters.

Asymmetric Synthesis is the most direct approach. This can be achieved through various methods, including:

Catalytic Asymmetric Reactions: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For instance, chiral β-amino alcohols themselves can act as organocatalysts in reactions like the asymmetric Michael addition. rsc.org The enantioselective addition of dialkylzinc compounds to aldehydes, catalyzed by chiral β-amino alcohols, yields secondary alcohols with high optical purity. tcichemicals.com A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn

Stereoselective Reduction of α-Amino Ketones: The reduction of α-amino ketones is a common route to β-amino alcohols. researchgate.netnih.govrsc.org The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, allowing for the preferential formation of either syn or anti diastereomers. cdnsciencepub.comresearchgate.net For example, zinc borohydride (B1222165) has been used for the highly diastereoselective synthesis of anti-γ-hydroxy-β-amino alcohols from serine-derived α-amino ketones. researchgate.net

Ring-opening of Epoxides: The nucleophilic ring-opening of epoxides with amines is another fundamental method for preparing β-amino alcohols. organic-chemistry.orgtandfonline.comgrowingscience.com The use of chiral catalysts or chiral nucleophiles can render this reaction enantioselective.

The synthesis of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol can be achieved from 2-azido-1-(3-bromo-phenyl)-ethanol (B8592673) through reduction of the azide (B81097) group. chemicalbook.com The stereochemistry of the final product is determined by the stereochemistry of the starting azido (B1232118) alcohol.

Synthetic Strategy
Catalytic Asymmetric ReactionsStereoselective Reduction of α-Amino Ketonescdnsciencepub.comAsymmetric Ring-opening of Epoxidesorganic-chemistry.org

Structural Analysis for Stereochemical Assignment

Once a chiral molecule has been synthesized, it is essential to unequivocally determine its absolute and relative stereochemistry. X-ray crystallography and advanced NMR spectroscopic techniques are the primary methods used for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about the absolute configuration of chiral centers. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique has been instrumental in confirming the absolute and relative stereochemistry of various amino alcohols and their derivatives. nih.govrsc.orgacs.orgresearchgate.net For example, the absolute and relative stereochemistry of a product from an asymmetric hydrosilylation/hydroamination reaction was determined to be (S,S,R) by single crystal X-ray diffraction. nih.gov

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard 1D ¹H and ¹³C NMR provide information about the chemical environment of the nuclei, advanced 2D NMR techniques are often necessary for complete stereochemical assignment. acs.orglibretexts.org

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide valuable information about the connectivity and local environment of atoms. For this compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the aminoethyl group. chemicalbook.com Specifically, the spectrum shows a multiplet for the benzylic proton at δ 4.62, a doublet for one of the methylene protons at δ 3.02, and a multiplet for the other methylene proton at δ 2.79. chemicalbook.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. longdom.orgwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C or ¹⁵N, aiding in the assignment of carbon and nitrogen resonances. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org The intensity of the cross-peaks in a NOESY spectrum is related to the distance between the protons, providing crucial information for conformational analysis and the determination of relative stereochemistry.

These advanced NMR techniques, often used in combination, allow for a detailed structural and stereochemical analysis of complex molecules like this compound in solution.

Technique
X-ray Crystallographynih.govrsc.org1D NMR (¹H, ¹³C)chemicalbook.com2D NMR (COSY, HSQC)wikipedia.org2D NMR (NOESY)wikipedia.org

Reactivity and Derivatization of 1r 2 Amino 1 3 Bromophenyl Ethan 1 Ol and Analogues

Amine Group Reactivity and Functionalization

The primary amine group in β-amino alcohols is a nucleophilic center that readily participates in several fundamental organic reactions. Its reactivity is central to the synthesis of numerous derivatives with applications in medicinal chemistry and materials science.

N-Acylation: The amine group can be easily acylated to form amides. This is a common transformation that can be achieved using various acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetamide derivative.

N-Alkylation: The nitrogen atom can also be alkylated using alkyl halides. This reaction introduces alkyl substituents onto the amine, converting the primary amine into a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Carbamate (B1207046) Formation: The reaction of the amine with chloroformates or dicarbonates leads to the formation of carbamates. A particularly important example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which installs the tert-butyloxycarbonyl (Boc) protecting group. This reaction is fundamental for selectively masking the amine's reactivity while other transformations are performed on the hydroxyl group.

Hydroxyl Group Reactivity and Functionalization

The secondary hydroxyl group is another key site for functionalization, enabling the formation of ethers and esters. While generally less nucleophilic than the amine group, its reactivity can be exploited under specific conditions.

O-Acylation (Esterification): The hydroxyl group can be acylated to form esters. This typically requires activation of the carboxylic acid (e.g., as an acyl chloride) or the use of coupling agents. In the presence of the more nucleophilic amine, selective O-acylation requires the prior protection of the amino group.

O-Alkylation (Ether Formation): The formation of ethers from the hydroxyl group can be accomplished, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Again, protection of the amine is necessary to prevent competitive N-alkylation. Silyl (B83357) ethers are also commonly formed to protect the hydroxyl group, for instance, by reaction with silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl).

Selective Derivatization Strategies for Chiral Beta-Amino Alcohols (e.g., Boc or acetamide (B32628) derivatives)

The primary challenge in the derivatization of β-amino alcohols is achieving chemoselectivity, given the presence of two nucleophilic sites. Strategies often rely on the differential reactivity of the amine and hydroxyl groups or the use of protecting groups.

The greater nucleophilicity of the amine group allows for its selective acylation in the presence of the hydroxyl group. This is a cornerstone for many synthetic routes involving these molecules. For example, the selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then reacts preferentially with the amine. google.com

Boc Derivatives: The introduction of the Boc group is a prime example of selective N-functionalization. The reaction of an amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base like triethylamine (B128534) or in a buffered aqueous system, leads to the formation of the N-Boc protected amino alcohol with high selectivity. This is due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.

Acetamide Derivatives: Similarly, selective N-acetylation to form acetamide derivatives can be achieved. An efficient method for the N-chloroacetylation of amino alcohols utilizes chloroacetyl chloride in a phosphate (B84403) buffer. researchgate.net This biocompatible condition allows for high chemoselectivity, yielding N-chloroacetamides that can serve as versatile synthetic intermediates. researchgate.net The reaction is rapid and high-yielding, avoiding the need for protecting the hydroxyl group. researchgate.net Intermolecular competition studies have demonstrated that amines can be selectively acylated in the presence of alcohols under these conditions. researchgate.net

Table 1: Selective Derivatization Reactions of β-Amino Alcohols
Derivative TypeReagentTypical ConditionsSelectivityReference
Boc CarbamateDi-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)High N-selectivity google.com
AcetamideAcetyl Chloride / Acetic AnhydrideBase, controlled temperaturePreferential N-acylation google.com
ChloroacetamideChloroacetyl ChloridePhosphate Buffer (pH 7.4)High N-selectivity researchgate.net

Regioselective Ring Closure Reactions to Form Heterocyclic Derivatives

The 1,2-relationship of the amine and hydroxyl groups in (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings through regioselective cyclization reactions.

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. They are commonly synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. mdpi.com This reaction typically proceeds via the formation of an intermediate imine (from the amine and carbonyl compound), followed by an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon, leading to ring closure. mdpi.com The reaction is often reversible and carried out with the removal of water to drive the equilibrium towards the oxazolidine (B1195125) product. The use of chiral amino alcohols, such as this compound, allows for the synthesis of chiral oxazolidines, which are valuable as chiral auxiliaries in asymmetric synthesis.

Morpholin-2-ones are six-membered heterocyclic structures that are present in many biologically active compounds and are useful synthetic intermediates. nih.gov A common synthetic route involves the reaction of a β-amino alcohol with an α-haloacetyl halide, such as chloroacetyl chloride. chemrxiv.org The reaction likely proceeds through an initial chemoselective N-acylation to form an N-(chloroacetyl)amino alcohol intermediate. researchgate.net Subsequent intramolecular cyclization via nucleophilic substitution, where the hydroxyl group displaces the chlorine atom, yields the morpholin-2-one (B1368128) ring. This cyclization is often promoted by a base. This two-step, one-pot sequence provides an efficient pathway to this important heterocyclic scaffold. chemrxiv.org

The reaction of β-amino alcohols with thionyl chloride (SOCl₂) can lead to different products depending on the reaction conditions, particularly the presence or absence of a base. researchgate.net In the presence of an amine base (e.g., triethylamine or pyridine), β-amino alcohols react with thionyl chloride to form cyclic sulfamidites, specifically 1,2,3-oxathiazolidine-2-oxides. researchgate.netcdnsciencepub.com

Computational studies have elucidated the mechanism for this transformation. researchgate.netcdnsciencepub.com The reaction is believed to proceed through the following steps:

The hydroxyl group of the amino alcohol attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.

The amine base then facilitates the intramolecular cyclization by deprotonating the ammonium (B1175870) group, allowing the nitrogen to attack the sulfur atom, displacing a chloride ion and forming the heterocyclic ring. researchgate.netscholaris.ca

Computational and Mechanistic Studies on Chiral Beta Amino Alcohol Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

There is a lack of specific research employing Density Functional Theory (DFT) calculations to elucidate the reaction mechanisms and selectivity involving (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol. While DFT is a powerful tool for understanding organic reactions, providing insights into transition states and reaction pathways, its application to this particular chiral β-amino alcohol has not been detailed in available scientific literature. Such studies would be valuable for predicting the outcomes of reactions and for designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations for Ligand-Substrate and Enzyme-Inhibitor Interactions

Specific molecular dynamics (MD) simulations focused on the interactions of this compound as a ligand with substrates or as an inhibitor with enzymes are not described in the current body of scientific literature. MD simulations are crucial for understanding the dynamic behavior of molecules and their complexes, offering a microscopic view of binding events and conformational changes that are essential for drug design and catalyst development.

Elucidation of Catalytic Cycles and Intermediates

Investigation of Steric and Electronic Effects on Reactivity and Enantioselectivity

While the structure of this compound, with its bromine substituent and chiral centers, suggests that steric and electronic effects would play a significant role in its reactivity and in the enantioselectivity of its reactions, specific computational investigations quantifying these effects are not found in the reviewed literature. Such studies would typically involve systematic modifications of the structure and analysis of the resulting changes in reaction outcomes, often complemented by computational modeling.

Future Perspectives in 1r 2 Amino 1 3 Bromophenyl Ethan 1 Ol Research

Emerging Synthetic Methodologies for Enantiopure Beta-Amino Alcohols

The synthesis of enantiopure β-amino alcohols, such as (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol, is moving beyond traditional methods towards more efficient and sustainable approaches. A significant area of development is the use of chemoenzymatic methods . These processes combine the selectivity of biocatalysts with the practicality of chemical synthesis to produce highly pure chiral compounds. For instance, the enzymatic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates using enzymes like lipases, proteases, and alcohol dehydrogenases offers a green and effective route to enantiopure β-amino alcohols.

Another promising frontier is the development of asymmetric C–H amination . This strategy involves the direct functionalization of a C-H bond to introduce an amino group, a process that can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov Recent advancements have demonstrated the potential for radical-mediated C-H amination, where a radical relay mechanism can achieve high regio- and enantioselectivity. nih.gov This approach, while still in development for broad applicability, holds the promise of a more atom-economical synthesis of complex chiral amines and amino alcohols.

Furthermore, novel strategies such as chromium-catalyzed asymmetric cross aza-pinacol couplings are emerging. westlake.edu.cn This method facilitates the modular synthesis of chiral β-amino alcohols from readily available aldehydes and imines, employing a radical-polar crossover strategy to control stereochemistry. westlake.edu.cn Such innovative C-C and C-N bond-forming reactions are expanding the toolkit for the efficient construction of vicinal amino alcohols with multiple stereocenters.

Synthetic MethodologyDescriptionKey Advantages
Chemoenzymatic Synthesis Combines chemical synthesis with biocatalytic steps (e.g., enzymatic resolution or asymmetric transformation).High enantioselectivity, mild reaction conditions, environmentally friendly.
Asymmetric C–H Amination Direct conversion of a C-H bond to a C-N bond to introduce an amino group stereoselectively.Increased atom economy, reduced number of synthetic steps. nih.gov
Cr-Catalyzed Cross Aza-Pinacol Coupling Asymmetric cross-coupling of aldehydes and imines via a radical-polar crossover mechanism.Modular synthesis from simple precursors, good stereocontrol. westlake.edu.cn

Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of synthetic methods for producing enantiopure β-amino alcohols are intrinsically linked to the sophistication of the catalytic systems employed. Significant progress is being made in the design and application of both metal-based and organocatalysts.

Transition metal catalysis continues to be a dominant force in asymmetric synthesis. Ruthenium-based catalysts, for example, have proven highly effective in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, with chiral β-amino alcohols themselves serving as efficient ligands to induce high enantioselectivity. The rigidity of the ligand structure has been identified as a crucial factor in achieving excellent stereocontrol. Iridium-catalyzed borrowing hydrogen amination of racemic diols is another powerful technique that provides access to vicinal β-amino α-tertiary alcohols with high yields and enantioselectivities. nih.gov

In a parallel and rapidly growing field, organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. Simple primary β-amino alcohols have been shown to act as efficient bifunctional organocatalysts in reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov In these systems, the amino group can act as a Brønsted base or form an enamine, while the hydroxyl group can participate in hydrogen bonding to orient the substrates and control the stereochemical outcome. nih.gov The development of novel organocatalysts derived from readily available chiral sources continues to be an area of intense research.

Catalyst TypeExample ApplicationMechanism of Stereocontrol
Ruthenium Catalysts Asymmetric transfer hydrogenation of ketiminesFormation of a chiral metal complex with a β-amino alcohol ligand.
Iridium Catalysts Borrowing hydrogen amination of racemic diolsDynamic kinetic resolution pathway involving imine formation and stereoselective reduction. nih.gov
β-Amino Alcohol Organocatalysts Asymmetric Michael additionBifunctional activation via the amine (base/enamine) and hydroxyl (H-bonding) groups. nih.gov

Novel Applications in Asymmetric Synthesis Beyond Current Paradigms

While this compound and its analogs are well-established as precursors for more complex molecules, their direct application in novel asymmetric transformations is a burgeoning area of research. Beyond their use as ligands for metal catalysts, enantiopure β-amino alcohols are finding new roles that expand their utility in synthesis.

One of the most significant emerging applications is their use as chiral organocatalysts . As mentioned previously, their inherent bifunctionality allows them to catalyze a variety of reactions, including aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. The ability to tune the steric and electronic properties of the β-amino alcohol scaffold allows for the optimization of catalyst performance for specific transformations.

Furthermore, chiral β-amino alcohols are being employed in the synthesis of other important classes of chiral ligands . For instance, they can be readily converted into chiral oxazolines, which are key components of widely used BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. These ligands are instrumental in a vast array of metal-catalyzed asymmetric reactions, including cyclopropanation, hydrosilylation, and conjugate additions. The development of novel β-amino alcohol structures directly translates to the potential for new and more effective chiral ligands.

ApplicationDescriptionSignificance
Organocatalysis Direct use of β-amino alcohols as catalysts for asymmetric reactions.Metal-free catalysis, sustainable, tunable catalyst structures. nih.gov
Synthesis of Chiral Ligands Precursors for the synthesis of other important chiral ligands like BOX and PyBOX. nih.govExpands the library of available chiral ligands for asymmetric catalysis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The design and optimization of synthetic routes and catalytic systems are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to have a profound impact on the future of research involving compounds like this compound.

Predicting Enantioselectivity: One of the most challenging aspects of asymmetric synthesis is predicting the stereochemical outcome of a reaction. Machine learning models are being developed to predict the enantiomeric excess (% ee) of a reaction based on the structures of the substrate, catalyst, and reagents, as well as the reaction conditions. arxiv.orgnih.gov By training on large datasets of experimental results, these models can learn the complex relationships that govern stereoselectivity, enabling researchers to screen potential catalysts and conditions in silico before committing to laboratory experiments. arxiv.orgnih.gov

Catalyst Design and Discovery: AI algorithms can be used to design novel catalysts with desired properties. By learning from the structural features of known successful catalysts, machine learning models can propose new ligand structures that are predicted to be highly effective for a specific transformation. This computational approach can accelerate the discovery of new and more efficient catalysts for the synthesis of enantiopure β-amino alcohols.

AI/ML ApplicationDescriptionPotential Impact on β-Amino Alcohol Research
Enantioselectivity Prediction ML models trained to predict the stereochemical outcome of asymmetric reactions. arxiv.orgnih.govRapid in silico screening of catalysts and conditions, reducing experimental effort.
Catalyst Design AI algorithms generate novel catalyst structures with optimized properties.Accelerated discovery of more efficient and selective catalysts.
Reaction Planning AI systems propose optimal synthetic routes and reaction conditions.More efficient and sustainable synthesis of complex molecules derived from β-amino alcohols.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the structure. For instance, the hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm), while the aromatic protons from the 3-bromophenyl group show splitting patterns consistent with para-substitution .
  • Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers. Retention times and peak areas quantify enantiomeric purity (e.g., 87–90% ee reported for analogous compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C8_8H10_{10}BrNO) via accurate mass measurement (±0.001 Da) and fragmentation patterns .

How can stereochemical inversion during synthesis be minimized or corrected?

Advanced Research Question
Stereochemical instability in amino alcohols often arises from:

  • Epimerization : Basic conditions or prolonged heating may racemize the chiral center. Mitigation strategies include using mild bases (e.g., NaHCO3_3) and low temperatures (<0°C) during workup .
  • Catalyst Optimization : Chiral ligands with steric bulk (e.g., Josiphos ligands) enhance stereochemical control during hydrogenation, reducing byproduct formation .
  • Crystallization-Induced Asymmetric Transformation : Recrystallization in chiral solvents (e.g., (R)-methyl lactate) can enrich the desired enantiomer .

What reaction pathways exploit the amino and hydroxyl groups for derivatization?

Advanced Research Question

  • Amino Group Reactivity :
    • Acylation : React with acetyl chloride in THF to form amides, useful for probing biological activity .
    • Mannich Reactions : Form β-amino ketones via condensation with aldehydes and ketones, enabling access to heterocyclic scaffolds .
  • Hydroxyl Group Reactivity :
    • Oxidation : Catalyzed by TEMPO/NaOCl to yield ketones, though overoxidation to carboxylic acids must be controlled .
    • Protection : Silylation (e.g., TBSCl) or acetylation prevents unwanted side reactions during multi-step syntheses .

How can contradictions in analytical data (e.g., unexpected impurities) be resolved?

Advanced Research Question

  • Impurity Profiling : LC-MS/MS identifies byproducts such as dehalogenated species (e.g., 2-amino-1-phenyl-ethanol) or oxidation products. For example, unidentified impurities in BOH-2C-B analogs were traced to incomplete bromine substitution during synthesis .
  • Isotopic Labeling : 15^{15}N-labeled amino groups help distinguish degradation products from synthetic intermediates in mass spectra .
  • X-ray Crystallography : Resolves ambiguous NMR signals by providing definitive spatial arrangements of atoms .

What computational methods predict the compound’s interactions in biological or catalytic systems?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., aminotransferases), highlighting hydrogen bonds between the hydroxyl group and catalytic residues .
  • DFT Calculations : Gaussian 09 optimizes transition states for asymmetric hydrogenation, guiding catalyst design by analyzing energy barriers and orbital interactions .
  • MD Simulations : GROMACS assesses stability in aqueous vs. lipid environments, predicting solubility and membrane permeability .

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